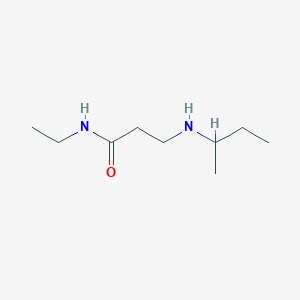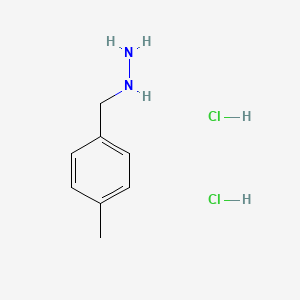
(4-メチルベンジル)ヒドラジン二塩酸塩
概要
説明
“(4-Methylbenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It has a molecular weight of 209.12 g/mol . This compound is typically used for research purposes .
Physical And Chemical Properties Analysis
“(4-Methylbenzyl)hydrazine dihydrochloride” is a solid at room temperature . It has a predicted boiling point of 345.6 °C at 760 mmHg and a predicted refractive index of n20D 1.55 .科学的研究の応用
プロテオミクス研究
(4-メチルベンジル)ヒドラジン二塩酸塩: は、タンパク質、その構造、機能の大規模研究であるプロテオミクスで使用されます。 この化合物は、質量分析法によるタンパク質またはペプチドの修飾に使用でき、複雑な生物学的サンプル中のタンパク質の同定と定量を支援します .
有機合成
有機化学では、この化学物質は、さまざまな有機化合物の合成のための試薬またはビルディングブロックとして役立ちます。 そのヒドラジン部分は、多くの医薬品に広く存在する複素環式化合物の構築に特に役立ちます .
創薬
この化合物は、医薬品合成における潜在的な用途により、創薬において重要な役割を果たします。 これは、特に特定の分子骨格を必要とする治療法の開発において、最終的な薬物分子に不可欠な中間体の作成に関与する可能性があります .
材料科学
材料科学では、(4-メチルベンジル)ヒドラジン二塩酸塩は、材料の表面特性を変更するために使用できます。 これにより、他の化学物質との相互作用が強化され、材料の安定性、導電率、または反応性が向上します .
化学合成
この化合物は、さまざまな化学反応において還元剤または求核剤として機能する可能性のある化学合成において貴重です。 その用途は、新しい合成方法論の開発や既存の方法論の改善につながる可能性があります .
分析化学
分析化学では、(4-メチルベンジル)ヒドラジン二塩酸塩は、HPLCやガスクロマトグラフィーなどの分析機器で特定の化合物をより検出可能にするための誘導体化剤として使用できます .
作用機序
The mechanism of action of (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride is not fully understood. It is thought to act as an inhibitor of enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it is believed to act as an inhibitor of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride are not fully understood. However, it is known to have an inhibitory effect on the enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it is a versatile compound that can be used in a variety of scientific research applications.
The limitations of using (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride in laboratory experiments include its potential toxicity, its potential to cause allergic reactions, and its potential to cause eye and skin irritation. Additionally, it is important to note that the biochemical and physiological effects of (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride are not fully understood and caution should be used when handling this compound.
将来の方向性
For ((4-Methylbenzyl)hydrazine dihydrochlorideyl)hydrazine dihydrochlorideylhydrazine dihydrochloride research include further study of its biochemical and physiological effects, its potential toxicity, and its potential for use as a therapeutic agent. Additionally, further research is needed to determine its potential for use in the synthesis of other organometallic compounds and polymers. Finally, further research is needed to investigate its potential for use in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer agents.
Safety and Hazards
特性
IUPAC Name |
(4-methylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-2-4-8(5-3-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASAOSVLPBEFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389091.png)
![N-[2-(4-Isopropylphenoxy)propyl]aniline](/img/structure/B1389092.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine](/img/structure/B1389097.png)

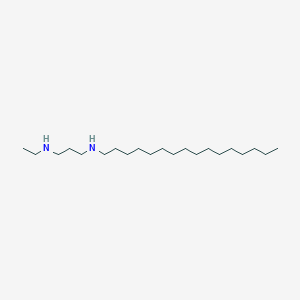
![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)
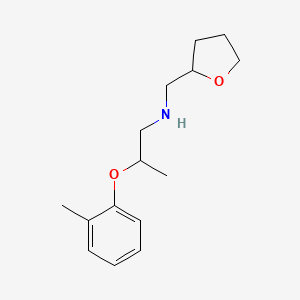
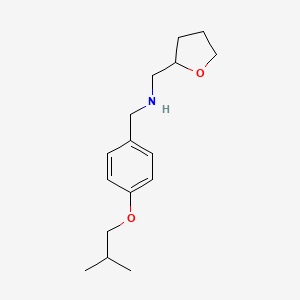
![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine](/img/structure/B1389108.png)
